molecular formula C13H17ClN2O3S B7484495 N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide

N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B7484495
M. Wt: 316.80 g/mol
InChI Key: CQWYNLKMLFWBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide typically involves the reaction of 2-chloro-5-(diethylsulfamoyl)aniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the aniline derivative and the acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to the development of new antimicrobial agents.

Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer chemistry and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The chloro and prop-2-enamide groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

  • N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
  • N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide
  • 2-chloro-N-(2-chloro-5-diethylsulfamoyl-phenyl)-acetamide

Comparison: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which provides additional reactivity and potential for further chemical modifications. In contrast, similar compounds such as N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide lack this functional group and may have different chemical and biological properties. The presence of the morpholinyl group in N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide introduces additional steric and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-4-13(17)15-12-9-10(7-8-11(12)14)20(18,19)16(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWYNLKMLFWBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.